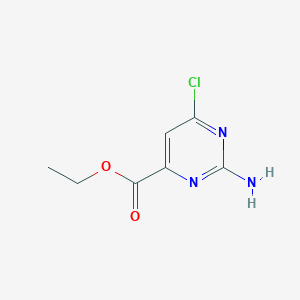

Ethyl 2-amino-6-chloropyrimidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

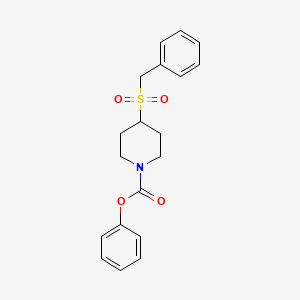

“Ethyl 2-amino-6-chloropyrimidine-4-carboxylate” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecule consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has an ethyl ester group (-COOC2H5) attached to the 4th position, a chlorine atom attached to the 6th position, and an amino group (-NH2) attached to the 2nd position .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo various chemical reactions. For instance, the amino group might be involved in condensation reactions, and the chlorine atom could be displaced in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, it’s likely to have moderate solubility in polar solvents due to the polar nature of the ester and amino groups. The presence of the chlorine might make it somewhat denser than similar compounds without halogens .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Activities

Ethyl 2-amino-6-chloropyrimidine-4-carboxylate and its derivatives have been extensively studied for their pharmacological activities. For instance, derivatives of this compound were synthesized and screened for antibacterial, antifungal, and anti-inflammatory activities, showing promising results in these areas (A.S. Dongarwar et al., 2011).

Novel Compound Synthesis

This compound also plays a crucial role in the synthesis of various novel compounds. A study demonstrated the synthesis of thiazolopyrimidines and heterocyclothiazolopyrimidines using this compound, highlighting its significance in the creation of new chemical entities (S. Sherif et al., 1993).

Microwave-Mediated Synthesis

The compound is also utilized in microwave-mediated, solvent-free synthesis processes. This technique is employed to create novel pyrimido[1,2-a]pyrimidines, showcasing the compound's utility in efficient and environmentally friendly synthetic methods (J. V. Eynde et al., 2001).

Polymer-Assisted Synthesis

In the field of polymer science, this compound has been used in the polymer-assisted synthesis of various derivatives. This approach highlights its application in the development of materials science and polymer chemistry (J. V. Eynde et al., 2003).

Anti-Tubercular Activity and Molecular Docking

This compound derivatives have been synthesized and evaluated for their anti-tubercular properties. Molecular docking studies further enhance our understanding of their potential as therapeutic agents (B. Vavaiya et al., 2022).

Wirkmechanismus

Target of Action

Pyrimidines, the core structure of this compound, are known to interact with various biological targets, including nucleic acids and certain enzymes .

Mode of Action

Pyrimidine derivatives are known to undergo nucleophilic substitution reactions, favoring the formation of c-4 substituted products . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Given the structural similarity to other pyrimidine derivatives, it may influence pathways involving nucleic acid synthesis and metabolism .

Result of Action

Some pyrimidine derivatives have been reported to exhibit antimicrobial and antitrypanosomal activities . It’s possible that Ethyl 2-amino-6-chloropyrimidine-4-carboxylate may have similar effects.

Safety and Hazards

Zukünftige Richtungen

The utility and applications of this compound would depend on its physical and chemical properties, which in turn depend on its molecular structure. Potential research directions might include exploring its reactivity, studying its potential uses in various industries, and investigating its safety and environmental impact .

Eigenschaften

IUPAC Name |

ethyl 2-amino-6-chloropyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-5(8)11-7(9)10-4/h3H,2H2,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFBLFCFZNOEKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=N1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2909695.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2909697.png)

![5-ethoxy-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2909699.png)

![1-methyl-8-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2909700.png)

![Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2,6-diisopropylanilino)carbonyl]amino}benzenecarboxylate](/img/structure/B2909704.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{2-[butyl(methyl)amino]ethyl}benzamide](/img/structure/B2909705.png)

![N6-(3-chlorophenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909706.png)

![N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2909707.png)